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Compound Name: 1-Tetradecanol

Cat. No.: B3432657 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 1-Tetradecanol

Introduction
1-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol with the chemical

formula C₁₄H₃₀O.[1][2][3][4] It is a white, waxy solid at room temperature and finds applications

in the cosmetic industry as an emollient, emulsifier, and thickener.[5] This guide provides a

comprehensive overview of the spectroscopic data for 1-Tetradecanol, including Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS). The information presented is intended for researchers, scientists, and professionals in

drug development and chemical analysis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-Tetradecanol.

Infrared (IR) Spectroscopy
The infrared spectrum of 1-Tetradecanol is characterized by a prominent broad absorption

band corresponding to the O-H stretch of the alcohol functional group.
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Functional Group Vibrational Mode

**Characteristic
Absorption (cm⁻¹)
**

Appearance

O-H Stretching 3200-3500 Strong, Broad

C-H Stretching 2850-2960 Strong, Sharp

C-O Stretching 1050-1260 Strong

Data sourced from NIST Chemistry WebBook and SpectraBase.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

1-Tetradecanol.

2.2.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Tetradecanol shows distinct signals for the different types of

protons in the molecule.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

CH₃-(CH₂)₁₂-CH₂-OH ~0.88 Triplet 3H

CH₃-(CH₂)₁₂-CH₂-OH ~1.26 Multiplet 24H

CH₃-(CH₂)₁₂-CH₂-OH ~3.64 Triplet 2H

CH₃-(CH₂)₁₂-CH₂-OH

Variable (depends on

concentration and

solvent)

Singlet (broad) 1H

Data sourced from SpectraBase and ChemicalBook.[1][6]

2.2.2 ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information on the different carbon environments in 1-
Tetradecanol.

Carbon Assignment Chemical Shift (δ, ppm)

CH₃-(CH₂)₁₂-CH₂-OH ~14.1

CH₃-(CH₂)₁₂-CH₂-OH ~22.7 - 31.9

CH₃-(CH₂)₁₂-CH₂-OH ~63.1

Data sourced from SpectraBase and ChemicalBook.[6][10]

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1-Tetradecanol results in fragmentation of the

molecule. The molecular ion peak is often weak or absent.

m/z Relative Intensity Proposed Fragment

214 Low [M]⁺ (Molecular Ion)

196 Moderate [M-H₂O]⁺

43, 57, 71, 85 High Alkyl chain fragments

Data sourced from NIST Chemistry WebBook.[2][7][11] The fragmentation is characterized by

α-cleavage and dehydration (loss of water).[12][13]

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid alcohol like 1-Tetradecanol is using

an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR)

spectrometer.
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Sample Preparation: A small amount of solid 1-Tetradecanol is placed directly onto the ATR

crystal.

Data Acquisition: The pressure arm is positioned over the sample to ensure good contact

with the crystal. The spectrum is then acquired by co-adding multiple scans to improve the

signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the

sample measurement and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR, a sample is prepared by dissolving approximately

10-50 mg of 1-Tetradecanol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a 5 mm NMR tube.[14] A small amount of a reference standard, such as

tetramethylsilane (TMS), is often added.[15]

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically

sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum, and

a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

[16][17]

Data Processing: The acquired free induction decay (FID) is Fourier-transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are

referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Introduction: A dilute solution of 1-Tetradecanol in a volatile organic solvent is

injected into the gas chromatograph. The sample is vaporized and separated from the

solvent on the GC column.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3432657?utm_src=pdf-body
https://www.benchchem.com/product/b3432657?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://docbrown.info/page06/spectra/ethanol-nmr1h.htm
https://www.scribd.com/document/353354403/Experiment-1-Instructions
https://www.azom.com/article.aspx?ArticleID=12312
https://www.benchchem.com/product/b3432657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: As 1-Tetradecanol elutes from the GC column, it enters the ion source of the

mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This

causes the molecule to ionize and fragment.[18]

Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

the relative abundance of the ions as a function of their m/z ratio.

Visualizations
The following diagrams illustrate key workflows and processes in the spectroscopic analysis of

1-Tetradecanol.
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Caption: General workflow for the spectroscopic analysis of 1-Tetradecanol.
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Caption: Key fragmentation pathways of 1-Tetradecanol in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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